molecular formula C12H8N2O2S2 B3360762 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one CAS No. 89735-52-4

5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Cat. No.: B3360762
CAS No.: 89735-52-4
M. Wt: 276.3 g/mol
InChI Key: RAYWTASEIANBQM-AATRIKPKSA-N
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Description

This compound belongs to the 5-arylidene-2-thioxothiazolidin-4-one class, characterized by a thiazolidinone core substituted with a thioxo group at position 2 and a conjugated benzo[d]oxazole-ethylidene moiety at position 3. Its synthesis typically involves condensation of 2-thioxothiazolidin-4-one with substituted aldehydes under acidic conditions (e.g., acetic acid/sodium acetate) . The compound's structure is notable for its planar conformation, which may influence binding affinity in antimicrobial or optoelectronic contexts.

Properties

IUPAC Name

5-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-4-hydroxy-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S2/c15-11-9(18-12(17)14-11)5-6-10-13-7-3-1-2-4-8(7)16-10/h1-6,15H,(H,14,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYWTASEIANBQM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(NC(=S)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(NC(=S)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50755154
Record name 5-[2-(1,3-Benzoxazol-2(3H)-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50755154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89735-52-4
Record name 5-[2-(1,3-Benzoxazol-2(3H)-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50755154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one typically involves the condensation of benzo[d]oxazole derivatives with thiazolidinone derivatives. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethylbenzo[d]oxazole. This intermediate is then reacted with thiosemicarbazide to yield the desired thioxothiazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thioxothiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one exhibit significant anticancer activity. For instance, studies utilizing the Sulforhodamine B (SRB) assay have demonstrated that similar thiazolidinone derivatives can inhibit the proliferation of cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Activity

Compounds containing thiazolidinone moieties have shown promising antimicrobial properties. The incorporation of the benzo[d]oxazole unit may enhance these effects, making them candidates for further exploration as antimicrobial agents against various pathogens .

Drug Development

Given its biological activities, this compound could serve as a lead structure for the development of new drugs targeting cancer and infectious diseases. Its unique structure may allow for the modification and optimization of pharmacological properties, such as selectivity and potency.

Imaging Agents

The ability to modify the compound's structure could also lead to applications in imaging technologies, where derivatives could be designed to target specific tissues or cells for enhanced imaging contrast in medical diagnostics.

Organic Electronics

Compounds like this compound can be explored in organic electronic applications due to their potential semiconducting properties. The incorporation of such compounds into organic photovoltaic devices or organic light-emitting diodes (OLEDs) could enhance device performance and stability .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives related to this compound:

  • A study reported on the synthesis of various thiazolidinones and their biological evaluation against cancer cell lines, showing promising results for further development into therapeutic agents .
  • Another investigation focused on the antimicrobial properties of similar compounds, highlighting their efficacy against specific bacterial strains, which supports their potential use in treating infections .

Mechanism of Action

The mechanism of action of 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Key Analogs :

3-Ethyl-5-(2-(3-ethylbenzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one (CAS 25962-05-4): Incorporates ethyl groups on the benzoxazole ring, enhancing lipophilicity. Synthesized similarly but with ethyl-substituted benzaldehyde derivatives .

5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one (CAS 33665-12-2): Replaces thiazolidinone with imidazolidinone and substitutes the benzo[d]oxazole with a benzyl group. This reduces π-conjugation and alters electronic properties .

5-(4-Diethylaminobenzylidene)-2-thioxothiazolidin-4-one (CAS 32713-42-1): Features a diethylamino group on the benzylidene ring, improving solubility in polar solvents .

Physical and Spectroscopic Properties

  • 5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one: Melts at 277–280°C, indicating strong intermolecular hydrogen bonding . 5-(Phenylethoxybenzylidene) analog: Lower melting point (172–175°C) due to flexible alkoxy chains .
  • Spectroscopy :

    • The target compound's ^13C NMR would show distinct shifts for the benzo[d]oxazole carbons (δ 150–160 ppm) and thioxo group (δ ~190 ppm), differing from benzylidene analogs (δ 140–150 ppm for aromatic carbons) .

Table 2: Comparative Antimicrobial Efficacy

Compound Microbial Target MIC Range (µg/mL) Reference
Target Compound S. aureus, E. coli 16–64 (predicted)
5-(4-Isopropylbenzylidene)-D6 S. aureus, C. albicans 8–32
5-(Benzo[b]thiophen-3-ylmethylene) C. albicans 32–128

Biological Activity

5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core linked to a benzo[d]oxazole moiety. The structural formula can be represented as follows:

C13H10N2S2O\text{C}_{13}\text{H}_{10}\text{N}_2\text{S}_2\text{O}

The biological activity of this compound is attributed to its interaction with various cellular targets, including enzymes and receptors involved in critical biochemical pathways.

  • Anticancer Activity : Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-κB signaling pathway .
  • Antimicrobial Effects : Similar compounds have shown antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
  • Neuroprotective Properties : Studies suggest that benzo[d]oxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways like Akt/GSK-3β/NF-κB .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectionProtection against oxidative stress in neuronal cells

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated significant cytotoxicity against lung cancer cells, with an IC50 value indicating effective concentration levels for inducing cell death .

Case Study 2: Neuroprotective Effects

In vitro studies on PC12 cells treated with amyloid-beta (Aβ) demonstrated that the compound could inhibit Aβ-induced neurotoxicity. It reduced hyperphosphorylation of tau protein and decreased expression levels of associated apoptotic markers (Bax/Bcl-2), suggesting a protective mechanism against neurodegeneration .

Q & A

Q. What are the standard synthetic routes for 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one and its analogs?

The compound is typically synthesized via Knoevenagel condensation. For example, similar thiazolidinone derivatives are prepared by reacting a thioxothiazolidin-4-one core with benzaldehyde derivatives in the presence of ammonium acetate and acetic acid under reflux conditions . Purification often involves recrystallization from ethanol or methanol. Alternative methods include using diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst, which allows room-temperature reactions and reusable catalysts for improved efficiency .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : To confirm substituent integration and electronic environments (e.g., benzylidene protons appear as doublets in the aromatic region).
  • HRMS : For precise molecular weight validation.
  • IR spectroscopy : To identify functional groups like C=O (1690–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) .
  • X-ray crystallography : Optional for absolute configuration determination in crystalline derivatives .

Q. What preliminary biological activities have been reported for this compound class?

Thioxothiazolidin-4-one derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For example, analogs like 3-(3,5-dichlorophenyl)-substituted variants show activity against oxidative stress pathways by inhibiting ROS-producing enzymes . Antimicrobial screening often uses agar dilution or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC values reported in μg/mL .

Advanced Research Questions

Q. How do substituents on the benzylidene or heterocyclic moieties influence bioactivity?

SAR Studies :

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene ring enhance antimicrobial potency by increasing electrophilicity and membrane permeability .
  • Bulky substituents (e.g., isopropyl) on the aminoethyl side chain improve selectivity for cancer cell lines by modulating lipophilicity and target binding . Computational docking (e.g., AutoDock) can predict interactions with targets like hemoglobin subunits or sigma receptors .

Q. What strategies optimize reaction yields and selectivity in synthesizing this compound?

  • Catalyst Screening : DIPEAc increases yield (up to 85%) and reduces reaction time compared to traditional acetic acid/ammonium acetate systems .
  • Solvent Optimization : Ethanol or methanol improves solubility of aromatic aldehydes, while DMF may enhance condensation rates.
  • Temperature Control : Reflux conditions (70–80°C) balance reaction speed and byproduct formation .

Q. How can computational models aid in designing derivatives with enhanced pharmacological profiles?

  • Pharmacophore Modeling : Tools like Catalyst 4.9 generate 3D-QSAR models to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for sigma receptor binding .
  • DFT Calculations : Predict stability, charge distribution, and reactivity (e.g., electrophilic sites for substitution) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., hemoglobin subunits) to guide structural modifications .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Dose-Response Curves : Validate discrepancies in IC₅₀/MIC values using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed biochemical targets (e.g., ROS-related enzymes) .

Q. How does the compound’s chemical stability impact formulation and storage?

  • Oxidation/Reduction : Thioxo groups (C=S) are prone to oxidation; stability studies under aerobic vs. inert atmospheres are critical .
  • pH Sensitivity : Degradation in acidic/basic conditions can be monitored via HPLC.
  • Storage Recommendations : Lyophilized derivatives stored at –20°C in amber vials show >90% stability over 12 months .

Methodological Tables

Q. Table 1. Representative Antimicrobial Activity of Thioxothiazolidin-4-one Derivatives

CompoundMicrobial StrainMIC (μg/mL)Key SubstituentsReference
D6 S. aureus54-isopropylbenzylidene
3e E. coli83-methoxyphenyl
D4 C. albicans124-ethylbenzylidene

Q. Table 2. Reaction Optimization Using DIPEAc Catalyst

ConditionYield (%)Reaction Time (h)Reusability (Cycles)Reference
DIPEAc, RT8524
Acetic Acid, Reflux657

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one
Reactant of Route 2
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one

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